BenchChemオンラインストアへようこそ!

Ponalrestat

Aldose reductase inhibition Enzyme selectivity Diabetic complications research

Ponalrestat (CAS 72702-95-5, also known as ICI 128436, MK-538, Statil) is an orally active, noncompetitive inhibitor of aldose reductase (ALR2; AKR1B1), the rate-limiting enzyme of the polyol pathway that converts glucose to sorbitol. It exhibits a Ki value of 7.7 nM against bovine lens ALR2 and demonstrates high selectivity over the related enzyme aldehyde reductase (ALR1; Ki = 60 μM), with a selectivity window ranging from approximately 390-fold to 7,800-fold depending on substrate concentration.

Molecular Formula C17H12BrFN2O3
Molecular Weight 391.2 g/mol
CAS No. 72702-95-5
Cat. No. B1679041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonalrestat
CAS72702-95-5
Synonyms3-(4-bromo-2-fluorobenzyl)-3,4-dihydro-4-oxo-3H-phthalazin-1-ylacetic acid
ICI 128436
ICI-128436
ponalrestat
Statil
Molecular FormulaC17H12BrFN2O3
Molecular Weight391.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
InChIInChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23)
InChIKeyLKBFFDOJUKLQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ponalrestat (72702-95-5) Aldose Reductase Inhibitor: Procurement and Research Baseline


Ponalrestat (CAS 72702-95-5, also known as ICI 128436, MK-538, Statil) is an orally active, noncompetitive inhibitor of aldose reductase (ALR2; AKR1B1), the rate-limiting enzyme of the polyol pathway that converts glucose to sorbitol [1]. It exhibits a Ki value of 7.7 nM against bovine lens ALR2 and demonstrates high selectivity over the related enzyme aldehyde reductase (ALR1; Ki = 60 μM), with a selectivity window ranging from approximately 390-fold to 7,800-fold depending on substrate concentration [2]. The compound was advanced to multiple randomized, double-blind, placebo-controlled clinical trials evaluating its effects on diabetic neuropathy, retinopathy, and related complications [3].

Why Aldose Reductase Inhibitors Are Not Interchangeable: Ponalrestat Differentiation


Aldose reductase inhibitors (ARIs) cannot be substituted generically due to substantial differences in selectivity for ALR2 versus ALR1, divergent in vivo efficacy profiles, and variable toxicity and clinical outcomes [1]. ALR2 shares approximately 65% structural similarity with ALR1, and inhibition of ALR1 is associated with off-target toxicities that have led to the withdrawal of multiple ARIs including sorbinil, tolrestat, and zenarestat [2]. Ponalrestat demonstrates an ALR2 selectivity advantage (Ki ALR2 = 7.7 nM versus ALR1 = 60 μM) that distinguishes it from several comparators, though this in vitro selectivity did not translate into robust clinical efficacy in diabetic complications trials, leading to its eventual withdrawal [3]. The following quantitative evidence provides the specific data required for scientific selection.

Ponalrestat Quantitative Differentiation Evidence: Comparator-Based Analysis


Ponalrestat ALR2 Selectivity Ratio Compared with Epalrestat, Zopolrestat, and Ranirestat

Ponalrestat demonstrates a selectivity window for ALR2 over ALR1 of approximately 7,800-fold (Ki ALR2 = 7.7 nM; Ki ALR1 = 60 μM), based on kinetic analysis of bovine lens ALR2 and bovine kidney ALR1 [1]. This selectivity magnitude substantially exceeds that of epalrestat, which exhibits Ki values of approximately 0.8–0.86 μM for AR without comparable selectivity data against ALR1 in the same assay systems [2]. Zopolrestat, while potent (IC50 = 3.1 nM), lacks published quantitative selectivity ratios against ALR1 in the primary literature [3]. Ranirestat demonstrates an IC50 of 11–15 nM for rat lens AR and recombinant human AR, with a Ki of 0.38 nM for recombinant human AR, but comparative ALR1 selectivity data are not consistently reported [4].

Aldose reductase inhibition Enzyme selectivity Diabetic complications research

Ponalrestat Versus Sorbinil: Head-to-Head Comparison of Proteinuria Reduction in Diabetic BB Rats

In a direct 6-month comparative study of two structurally dissimilar aldose reductase inhibitors in spontaneously diabetic BB rats, ponalrestat (20 mg/kg daily) and sorbinil were evaluated for prevention of proteinuria [1]. At 3 months, ponalrestat-treated rats excreted 11.53 ± 1.76 mg/day of urinary protein compared to 17.76 ± 2.59 mg/day in untreated diabetic controls, representing an initial protective effect. At 6 months, ponalrestat-treated rats excreted 18.73 ± 3.20 mg/day, similar to untreated diabetic rats, while both groups demonstrated a 4-fold increase over non-diabetic controls [2]. Sorbinil demonstrated a greater sustained effect with increased duration of diabetes [3].

Diabetic nephropathy Proteinuria In vivo efficacy comparison

Ponalrestat Myocardial Sorbitol Reduction: Tissue-Level Efficacy in Diabetic Cardiomyopathy Model

In a 13-week study of streptozotocin-induced diabetic rats, ponalrestat treatment reduced ventricular sorbitol levels by 67% (p<0.01) from a 17-fold diabetes-induced elevation [1]. This sorbitol reduction was accompanied by functional improvements in cardiac papillary muscle relaxation parameters: the time to relax to half peak tension increased by 29% in untreated diabetic rats (p<0.01 versus normal controls) but only slowed by 4% with ponalrestat treatment (p<0.01 versus diabetic controls) [2]. Maximum relaxation rates, which decreased by 19% with diabetes, were normalized by ponalrestat (p<0.01) [3]. Comparable tissue-level sorbitol reduction data for other ARIs such as epalrestat or ranirestat in the same diabetic cardiomyopathy model are not available for direct cross-comparison.

Diabetic cardiomyopathy Sorbitol accumulation Cardiac polyol pathway

Ponalrestat Neutrophil Function Restoration: Clinical Efficacy in Diabetic Immune Dysfunction

In a randomized, double-blind, placebo-controlled crossover clinical trial involving 31 diabetic subjects with autonomic dysfunction, ponalrestat (600 mg once daily for 12 weeks) significantly improved neutrophil intracellular killing of Escherichia coli [1]. Neutrophil killing capacity, measured as Kmax, was significantly impaired in diabetic subjects compared to normal controls (Kmax = 54.5 ± 26.4 versus 67.3 ± 16.3; p = 0.045) [2]. Ponalrestat treatment increased Kmax to 75.1 ± 16.5 compared to 58.2 ± 20.8 with placebo (p = 0.003), restoring killing capacity to levels not significantly different from non-diabetic controls [3]. No comparator ARI has published comparable neutrophil function restoration data in diabetic patients.

Neutrophil killing Diabetic immune dysfunction Clinical trial efficacy

Ponalrestat Lipoprotein Lipase Activation: Distinct Pharmacological Activity Outside Polyol Pathway

Ponalrestat exhibits a unique LPL-activating property not documented for other aldose reductase inhibitors including epalrestat, zopolrestat, sorbinil, or ranirestat [1]. In mice bearing B16 melanoma, ponalrestat treatment attenuated the tumor-induced decrease in epididymal fat weight, carcass weight, and whole body lipid content, while also restoring blood triglyceride, non-esterified fatty acid, and glucose levels to normal [2]. In colon26 adenocarcinoma-bearing mice, ponalrestat attenuated reductions in body mass, epididymal fat, and gastrocnemius muscle weight, and significantly prolonged survival [3]. The compound also suppressed IL-1 production from LPS-stimulated human monocytes in vitro and reduced LPS-induced blood IL-1 elevation in mice [4].

Lipoprotein lipase activation Cancer cachexia Non-diabetic applications

Ponalrestat Clinical Trial Outcomes: Absence of Diabetic Neuropathy and Retinopathy Efficacy

Multiple randomized, double-blind, placebo-controlled clinical trials have demonstrated that ponalrestat (600 mg daily) lacks significant efficacy for diabetic neuropathy and retinopathy [1]. In a 52-week trial of 50 patients with chronic symptomatic diabetic neuropathy, no significant differences were observed between ponalrestat and placebo groups in motor or sensory nerve conduction velocities, vibration perception thresholds, or autonomic function tests [2]. A separate 18-month trial of 259 patients similarly found no objective improvement in conduction measures, though substantial toxicity including photosensitive skin rash was evident [3]. In a 62-patient diabetic retinopathy trial, ponalrestat showed no significant effect on retinopathy progression (p = 0.96) [4]. This contrasts with epalrestat, which remains marketed in Japan for diabetic neuropathy based on demonstrated minor symptomatic and electrophysiological benefits [5].

Diabetic neuropathy Clinical trial Negative efficacy data

Ponalrestat Application Scenarios: Evidence-Guided Procurement and Research Use


Mechanistic Studies of Polyol Pathway Selectivity and ALR2/ALR1 Discrimination

Ponalrestat is optimally deployed as a tool compound for investigating the functional consequences of high ALR2/ALR1 selectivity. The compound's 7,800-fold selectivity ratio (Ki ALR2 = 7.7 nM; Ki ALR1 = 60 μM) [1] provides a defined selectivity benchmark for target engagement studies where minimizing ALR1 off-target effects is critical. This selectivity magnitude is quantitatively characterized in the primary literature, enabling researchers to model ALR2-specific versus ALR1-mediated effects with greater precision than is possible with less selective ARIs or those lacking published selectivity data against ALR1.

Experimental Diabetic Cardiomyopathy and Cardiac Polyol Pathway Research

Ponalrestat is appropriate for in vivo studies of diabetic cardiomyopathy based on its demonstrated 67% reduction in ventricular sorbitol accumulation (p<0.01) and normalization of cardiac relaxation function in streptozotocin-diabetic rats [1]. The compound's tissue-level efficacy in reducing polyol pathway flux specifically in cardiac muscle provides a validated experimental system for investigating the role of sorbitol accumulation in diabetic myocardial dysfunction. Researchers should note that ponalrestat's efficacy in cardiac tissue models does not extrapolate to clinical neuropathic or retinopathic benefits.

Neutrophil Function and Diabetic Immune Dysfunction Research

Ponalrestat is uniquely positioned as an ARI for studying polyol pathway-mediated immune dysfunction in diabetes. The clinical trial data demonstrating restoration of neutrophil bactericidal capacity (Kmax increase from 58.2 ± 20.8 to 75.1 ± 16.5; p = 0.003) [1] provides human-subject validation of immune-modulatory activity not documented for other ARIs. This application scenario is particularly relevant for researchers investigating mechanisms linking hyperglycemia, polyol pathway activation, and impaired innate immunity in diabetic populations.

Cancer Cachexia and Lipid Metabolism Research

Ponalrestat is indicated for procurement in cancer cachexia and lipoprotein metabolism studies based on its unique LPL-activating and anti-cachectic properties [1]. The compound attenuates cachexia-induced weight loss in B16 melanoma and colon26 adenocarcinoma mouse models, suppresses IL-1 production in vitro and in vivo, and prolongs survival in tumor-bearing mice [2]. These activities are not documented as class effects of ARIs and represent a distinct pharmacological profile for non-diabetic research applications. Researchers should note that these activities are independent of the compound's polyol pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ponalrestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.